molecular formula C30H48N8O8 B033934 Proctolin CAS No. 100930-02-7

Proctolin

Cat. No.: B033934
CAS No.: 100930-02-7
M. Wt: 648.8 g/mol
InChI Key: KKUPPLMEDQDAJX-UEHMALFGSA-N
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Description

Cefoselis sulfate is a fourth-generation cephalosporin antibiotic. It is widely used in Japan and China for the clinical treatment of various gram-positive and gram-negative infections. This compound is particularly effective in treating respiratory and urinary tract infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cefoselis sulfate involves multiple steps, starting from the raw material and proceeding through various chemical reactions. One of the methods includes reacting the intermediate compound with specific reagents under controlled conditions to obtain cefoselis sulfate .

Industrial Production Methods

Industrial production of cefoselis sulfate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) to monitor the reaction progress and ensure the quality of the final product .

Mechanism of Action

Cefoselis sulfate exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs) on the bacterial cell wall, interfering with the final transpeptidation step of peptidoglycan synthesis. This leads to a weakened cell wall, making the bacterial cell susceptible to osmotic pressure and ultimately causing cell lysis and death . The compound is also stable against β-lactamases, enhancing its efficacy against resistant bacterial strains .

Biological Activity

Proctolin is a bioactive neuropeptide first identified in insects, particularly known for its role in modulating muscle contractions and influencing various physiological processes. It is a pentapeptide with the sequence Arg-Tyr-Ile-Pro-Thr, and it has been shown to exhibit myostimulatory effects across different species of arthropods. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various tissues, and the implications of its analogues.

This compound primarily acts on the neuromuscular systems of insects and other arthropods. It binds to specific receptors, leading to increased intracellular calcium levels and subsequent muscle contraction. The biological activity of this compound can be summarized as follows:

  • Myotropic Effects : this compound stimulates contractions in various muscle types, including visceral muscles of the gut and heart tissues in insects like Rhodnius prolixus and Tenebrio molitor.
  • Neurotransmission Modulation : It modulates interneuronal and neuromuscular synaptic transmission, enhancing synaptic efficacy in the stomatogastric nervous system of certain species .

Effects on Specific Tissues

Research has demonstrated that this compound has distinct effects on different tissues:

  • Gut Muscles : In Rhodnius prolixus, this compound enhances contractions in the anterior midgut and hindgut, facilitating digestion and nutrient absorption .
  • Cardiac Activity : this compound increases heartbeat frequency by acting on cardiac muscles, which is crucial for maintaining circulation during feeding or stress responses .
  • Reproductive Tissues : It has also been found to influence reproductive muscle contractions, indicating a broader role in physiological regulation beyond just muscular activity .

Comparative Studies

Comparative studies across species have highlighted variations in this compound's effects:

Species Tissue Affected Effect
Rhodnius prolixusGut and HeartIncreased contraction frequency
Tenebrio molitorHeartEnhanced myotropic response
Schistocerca gregariaForegutVariable response based on peptide concentration

These findings suggest that while this compound shares common mechanisms across species, its specific effects can vary significantly depending on the target tissue and the organism.

Study 1: Myotropic Activity in Insects

A study by Konopińska & Rosiński (1999) investigated various analogues of this compound to determine their myotropic properties. The results indicated that modifications at specific positions within the this compound structure could retain significant biological activity. For instance:

  • Analogues with hydrophobic residues at position 3 showed varying degrees of activity.
  • Substitutions at position 5 with isosteric amino acids maintained over 60% of native this compound's activity .

Study 2: Role in Cardiac Function

In a detailed examination of this compound's role in cardiac function within Tenebrio molitor, researchers found that certain analogues could stimulate heart rate effectively. The presence of hydrophobic residues was crucial for maintaining activity, suggesting that receptor specificity plays a significant role in how this compound analogues function within different contexts .

Research Findings Summary

Recent research has underscored the importance of this compound not only as a neuropeptide but also as a potential target for developing insecticides or therapeutic agents aimed at modulating insect physiology. Its ability to influence multiple systems highlights its significance in both ecological and applied contexts.

Key Findings

  • This compound is present in various tissues including CNS, gut, heart, and reproductive systems.
  • Its biological activity varies significantly between species and tissue types.
  • Structural modifications can enhance or diminish its activity, providing insights for synthetic analog development.

Properties

IUPAC Name

(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N8O8/c1-16(2)14-22(28(44)38-13-5-7-23(38)27(43)37-24(17(3)39)29(45)46)36-26(42)21(15-18-8-10-19(40)11-9-18)35-25(41)20(31)6-4-12-34-30(32)33/h8-11,16-17,20-24,39-40H,4-7,12-15,31H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H,45,46)(H4,32,33,34)/t17-,20+,21+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUPPLMEDQDAJX-UEHMALFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80956793
Record name N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57966-42-4, 35373-63-8
Record name Proctolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057966424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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